![molecular formula C15H17ClN2S B1417229 4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 1036435-35-4](/img/structure/B1417229.png)

4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Overview

Description

“4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a chemical compound used in the synthesis of some novel thieno[2, 3-d] pyrimidines . These novel thieno[2, 3-d] pyrimidines have been found to exhibit antibacterial activity .

Synthesis Analysis

The synthesis of this compound involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis

The molecular formula of this compound is C9H7ClN2S . The structure of this compound includes a cyclopenta ring fused with a thieno[2,3-d]pyrimidine ring .Physical And Chemical Properties Analysis

This compound is a powder with a melting point between 103.0-112.0°C . It has an assay (GC) of ≥95.0% .Scientific Research Applications

Synthesis and Structural Analysis

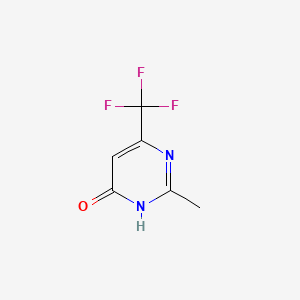

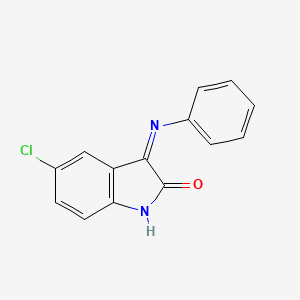

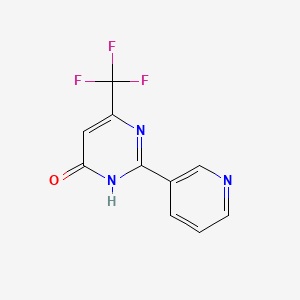

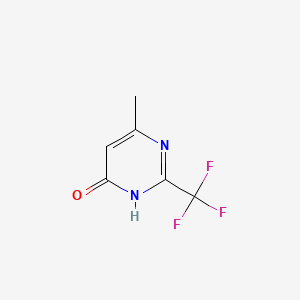

Enantiomeric Derivatives : Enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine were synthesized using 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. These compounds' structures were determined through single-crystal X-ray diffraction, revealing significant differences in their crystal systems and dimensions (Gao et al., 2015).

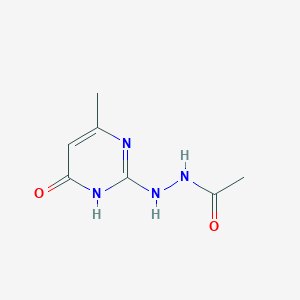

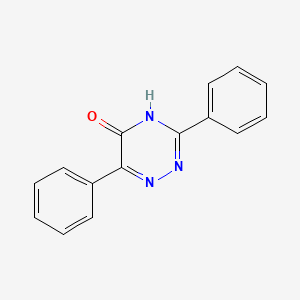

Synthesis of Derivatives : Methods have been developed for preparing various derivatives of cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines by the nucleophilic substitution of the 4-chloro derivatives of condensed pyrimidines (Paronikyan et al., 2014).

Biological and Pharmacological Applications

Antitumor Activity : The R-enantiomer of a synthesized compound involving 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine showed higher antitumor activity against MCF-7 cells compared to gefitinib, indicating its potential in cancer research (Gao et al., 2015).

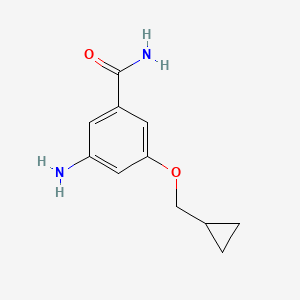

Antibacterial Activity : Compounds synthesized from 4-chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Salahuddin et al., 2009).

Anticonvulsant Activity : Novel amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines showed pronounced anticonvulsant activity with low toxicity, highlighting their potential in treating seizure disorders (Sirakanyan et al., 2016).

Antioxidant Activity : Synthesized 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, related to the thieno[2,3-d]pyrimidine structure, showed significant antioxidant activity, indicating their potential in oxidative stress-related conditions (Kononevich et al., 2014).

Chemical Transformations and Reactions

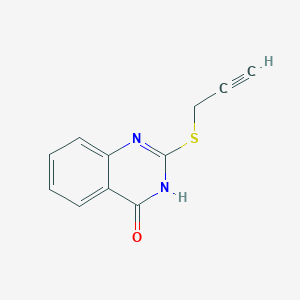

Synthesis of Novel Compounds : The synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives from 7-chloro-9-(methylsulfanyl)-4-(propan-2-yl)-2,3-dihydro-1H-cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine highlighted the versatility of these compounds in chemical synthesis (Sirakanyan et al., 2019).

Heteroarylation of Thienopyrimidine Ring : AlCl3-induced (hetero)arylation of the thienopyrimidine ring, involving 4-chloro-thieno[2,3-d]pyrimidines, offered a direct method for synthesizing 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines, contributing to the field of heterocyclic chemistry (Kumar et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of novel thieno[2,3-d]pyrimidines , which are a class of compounds known for their antibacterial activity .

Mode of Action

Given its use in the synthesis of thieno[2,3-d]pyrimidines , it can be inferred that it may interact with its targets to inhibit bacterial growth, which is a common mode of action for antibacterial agents.

properties

IUPAC Name |

12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFLGIZZQMRRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)

![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)

![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)